6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride
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Overview
Description
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2O·2HCl It is known for its unique structure, which includes a trifluoroethoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine typically involves the reaction of 2,2,2-trifluoroethanol with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylmethanamine
- 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylboronic acid
- 6-(2,2,2-Trifluoroethoxy)pyridin-3-ylacetonitrile
Uniqueness
6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride is unique due to its specific trifluoroethoxy substitution on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H9Cl2F3N2O |
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Molecular Weight |
265.06 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;;/h1-3H,4,11H2;2*1H |
InChI Key |
BXMLYJOFISBOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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